molecular formula C15H9N3O4 B2673627 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 2034567-42-3

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2673627
CAS No.: 2034567-42-3
M. Wt: 295.254
InChI Key: VOOHDLNMFQINOH-UHFFFAOYSA-N
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Description

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a furan ring, an oxadiazole ring, and an isoindoline-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl-substituted oxadiazole intermediate. This intermediate is then reacted with isoindoline-1,3-dione under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce compounds with altered functional groups. Substitution reactions can lead to a wide range of derivatives with different substituents.

Scientific Research Applications

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

    Medicine: The compound’s potential therapeutic applications are investigated in the context of various diseases. Its unique structure may offer advantages in terms of selectivity and potency compared to other compounds.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione include other heterocyclic compounds with furan, oxadiazole, and isoindoline-dione moieties. Examples include:

    Furan-2-yl-substituted oxadiazoles: These compounds share the furan and oxadiazole rings but may have different substituents.

    Isoindoline-dione derivatives: Compounds with the isoindoline-dione core structure but different functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4/c19-14-9-4-1-2-5-10(9)15(20)18(14)8-12-16-13(17-22-12)11-6-3-7-21-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOHDLNMFQINOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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